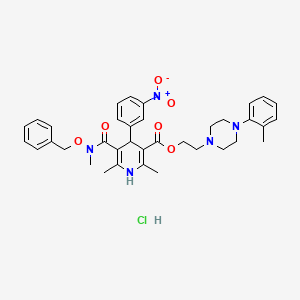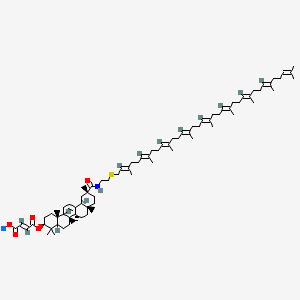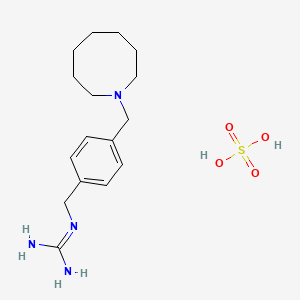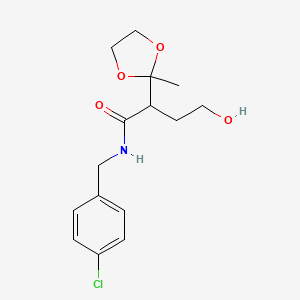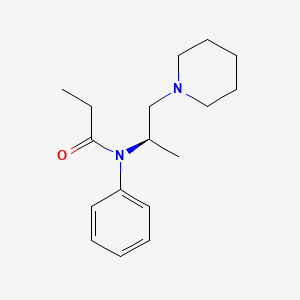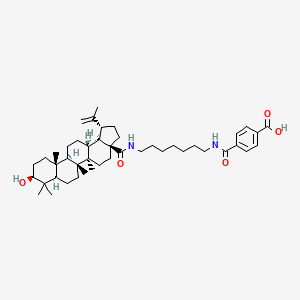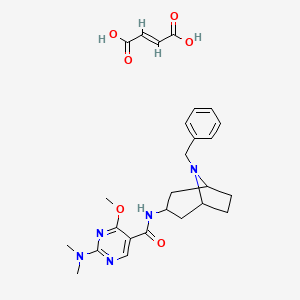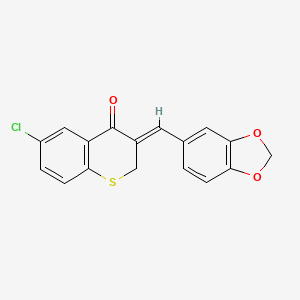
beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate: is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound’s unique structure, which includes a morpholine ring, an isoxazole ring, and a phenyl group, suggests potential for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the phenylmethyl group and the morpholine ring. Common reagents and catalysts used in these reactions include:
Isoxazole formation: This can be achieved through cyclization reactions involving hydroxylamine and diketones.
Phenylmethyl group introduction: Benzylation reactions using benzyl halides.
Morpholine ring formation: Nucleophilic substitution reactions involving morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The phenyl groups may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The isoxazole ring can be reduced to form different derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could lead to amine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound may have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: Interaction with specific receptors in biological systems.
Enzyme inhibition: Inhibition of enzymes involved in critical pathways.
Signal transduction modulation: Affecting signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine hydrochloride
- beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine sulfate
Uniqueness
The citrate form of this compound may offer unique solubility and stability properties compared to other salts. This can be advantageous in specific applications, such as pharmaceutical formulations.
Conclusion
beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate is a compound with potential applications in various scientific fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable subject for further research and development.
For detailed and specific information, consulting scientific literature and databases is recommended.
Eigenschaften
CAS-Nummer |
103785-31-5 |
|---|---|
Molekularformel |
C30H37N3O9 |
Molekulargewicht |
583.6 g/mol |
IUPAC-Name |
N-benzyl-N-(2-methyl-3-morpholin-4-ylpropyl)-3-phenyl-1,2-oxazol-5-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C24H29N3O2.C6H8O7/c1-20(17-26-12-14-28-15-13-26)18-27(19-21-8-4-2-5-9-21)24-16-23(25-29-24)22-10-6-3-7-11-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-11,16,20H,12-15,17-19H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
GCLONBXVWVHEJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCOCC1)CN(CC2=CC=CC=C2)C3=CC(=NO3)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


